6-(Difluoromethyl)pyridin-2-amine hydrochloride
Description
6-(Difluoromethyl)pyridin-2-amine hydrochloride (CAS: 1646152-50-2) is a fluorinated pyridine derivative with the molecular formula C₆H₇ClF₂N₂ and a molecular weight of 180.58 g/mol (calculated from and ). This compound features a difluoromethyl (-CF₂H) substituent at the 6-position of the pyridine ring and an amine group at the 2-position, stabilized as a hydrochloride salt to enhance solubility and stability. It is commonly utilized as a building block in pharmaceutical synthesis, particularly in kinase inhibitors and other biologically active molecules .
Properties
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-2-1-3-5(9)10-4;/h1-3,6H,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLZSKFKKORHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)pyridin-2-amine hydrochloride typically involves the introduction of a difluoromethyl group to the pyridine ring. One common method involves the reaction of 2-aminopyridine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)pyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
6-(Difluoromethyl)pyridin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
6-(Difluoromethyl)pyridin-3-amine Hydrochloride
- Structure : Difluoromethyl at position 6, amine at position 3.
- Key Differences: The shift of the amine group from position 2 to 3 alters electronic distribution and steric interactions.
5-(Difluoromethyl)pyridin-2-amine
Halogenated Pyridines
6-Chloro-5-(Trifluoromethyl)pyridin-2-amine
- Structure : Chloro at position 6, trifluoromethyl at position 5, amine at position 2.
- Key Differences: The trifluoromethyl (-CF₃) group is more electron-withdrawing than -CF₂H, increasing the compound’s lipophilicity (logP) and metabolic stability. Molecular weight: 196.56 g/mol (vs. 180.58 g/mol for the target compound), which may reduce aqueous solubility .
6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine
- Structure : Chloro at position 6, fluoro at position 3, and a 4-fluorophenyl group.
- Key Differences :
Fluorinated Bicyclic Analogs
6-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane Hydrochloride
Pharmacologically Active Derivatives
Pexidartinib Hydrochloride
- Structure : Contains a trifluoromethylpyridine moiety (position 6) and a pyrrolopyridine group.
- Key Differences :
Physicochemical and Pharmacokinetic Comparison
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | Key Substituents | Bioactivity Relevance |
|---|---|---|---|---|---|
| 6-(Difluoromethyl)pyridin-2-amine HCl | 180.58 | ~1.2 | High (hydrochloride) | -CF₂H at C6, -NH₂ at C2 | Balanced lipophilicity, H-bond donor |
| 6-(Trifluoromethyl)pyridin-2-amine | 196.56 | ~2.1 | Moderate | -CF₃ at C6, -NH₂ at C2 | Enhanced metabolic stability |
| 6-Chloro-pyridin-2-amine derivatives | 128.56–220.00 | ~1.5–3.0 | Variable | -Cl at C6, varied C2 groups | Higher toxicity risk |
| Pexidartinib HCl | 454.28 | ~3.5 | Low | -CF₃ at C6, complex scaffold | High kinase selectivity |
*logP estimated using fragment-based methods.
Key Research Findings
Fluorine Effects : The difluoromethyl group (-CF₂H) provides a balance between electron-withdrawing effects and steric bulk, improving bioavailability compared to -CF₃ ().
Positional Isomerism : Amine placement (C2 vs. C3) significantly impacts hydrogen-bonding capacity, with C2 derivatives showing higher receptor affinity in kinase assays .
Bicyclic vs. Planar Structures : Bicyclic analogs (e.g., 3-azabicyclo derivatives) exhibit superior metabolic stability but lower flexibility, limiting their application in certain targets .
Biological Activity
6-(Difluoromethyl)pyridin-2-amine hydrochloride (CAS No.: 2344679-94-1) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a difluoromethyl group and an amino group. This unique structure contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
-
Antimicrobial Activity
- Research indicates that derivatives of pyridine compounds often exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
-
Enzyme Inhibition
- The compound's structure allows it to interact with specific enzymes, potentially acting as an inhibitor. For instance, it has been studied for its inhibitory effects on enzymes involved in metabolic pathways relevant to cancer progression.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with cellular targets. The difluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound demonstrated comparable activity to standard antibiotics, with notable inhibition zones against tested bacterial strains .
- Anticancer Efficacy : In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent . The mechanism involved apoptosis induction and cell cycle arrest at the S phase.
- Enzyme Interaction : The compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. Results showed a dose-dependent inhibition pattern, suggesting its potential role as a therapeutic agent in metabolic disorders related to cancer .
Q & A
Q. What are the recommended synthetic routes for preparing 6-(difluoromethyl)pyridin-2-amine hydrochloride, and what are the critical parameters for optimizing yield?
The synthesis of this compound typically involves nucleophilic substitution or catalytic fluorination. A scalable method reported for analogous difluoromethylpyridines uses palladium-catalyzed cross-coupling to introduce the difluoromethyl group, followed by amine protection/deprotection and hydrochloride salt formation . Key parameters include:
- Temperature control (e.g., maintaining −78°C during lithiation steps to prevent side reactions).
- Catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling).
- Purification steps (e.g., recrystallization from ethanol/water to achieve >95% purity). Yield optimization often requires iterative adjustment of stoichiometry and reaction time .
Q. How can researchers validate the structural identity and purity of this compound?
Standard characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR to confirm difluoromethyl group integration (δ −110 to −120 ppm) and ¹H NMR for amine proton signals (δ 5.5–6.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against a reference standard, with purity ≥95% .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 177 for the free base) .
Q. What are the solubility and stability properties of this compound under aqueous conditions?
As a hydrochloride salt, the compound is highly soluble in water (>50 mg/mL at 25°C) but may degrade under prolonged exposure to light or alkaline conditions (pH >8). Stability studies should include:
- pH-dependent degradation assays (e.g., HPLC monitoring over 24 hours at pH 3–9).
- Thermogravimetric Analysis (TGA) to assess thermal stability (decomposition typically occurs above 150°C) .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic properties and binding interactions in biological systems?
The difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups, altering:
- Electron-withdrawing effects : Reduces basicity of the adjacent amine (pKa lowered by ~1–2 units), enhancing membrane permeability .
- Hydrogen-bonding potential : Fluorine’s electronegativity enables weak interactions with protein backbone carbonyls, as observed in kinase inhibitor co-crystallization studies . Computational modeling (e.g., DFT calculations) can quantify charge distribution and predict binding affinities .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal assay validation (e.g., enzymatic vs. cell-based assays for kinase inhibition).
- Batch-to-batch reproducibility testing (e.g., NMR/HPLC comparison of synthetic lots).
- Meta-analysis of literature data to identify confounding factors (e.g., buffer composition differences affecting solubility) .
Q. How can researchers design derivatives of this compound to probe structure-activity relationships (SAR) in kinase inhibition?
Rational SAR exploration involves:
- Core modifications : Substituting the pyridine ring with azaindole or quinoline to assess steric effects.
- Functional group variation : Replacing the difluoromethyl group with trifluoromethyl or cyclopropyl to modulate lipophilicity (logP).
- Pharmacophore mapping : Molecular docking against mTOR crystal structures (PDB: 4JSV) to prioritize derivatives with improved binding .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
While the compound itself is not chiral, intermediates in related syntheses (e.g., azabicycloheptane derivatives) require enantiocontrol. Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
